molecular formula C21H26N2O3S B5211614 N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide

N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide

Cat. No. B5211614
M. Wt: 386.5 g/mol
InChI Key: WGFKJEYDIXHODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide, also known as AZBMS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AZBMS has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide is not fully understood. However, studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments is its potential therapeutic applications in various fields such as cancer and inflammation. However, one of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various fields. Another direction is to develop more efficient synthesis methods for N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide to improve its bioavailability and efficacy. In addition, future studies could focus on the development of N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide derivatives with improved properties.

Synthesis Methods

N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can be synthesized by reacting 4-(1-azepanylcarbonyl)phenylamine with benzylmethanesulfonamide in the presence of a coupling agent. The reaction can be carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of 0-5°C. The product can be obtained through filtration and recrystallization.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-N-benzylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-27(25,26)23(17-18-9-5-4-6-10-18)20-13-11-19(12-14-20)21(24)22-15-7-2-3-8-16-22/h4-6,9-14H,2-3,7-8,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFKJEYDIXHODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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